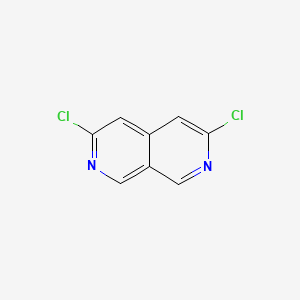

3,6-Dichloro-2,7-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dichloro-2,7-naphthyridine is a halogenated heterocyclic compound characterized by a naphthyridine core with chlorine atoms at the 3- and 6-positions. This structural arrangement confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2,7-naphthyridine typically involves the chlorination of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive information specifically on the applications of 3,6-dichloro-2,7-naphthyridine. However, the search results do offer some relevant information regarding naphthyridines and their potential applications, as well as some data on the synthesis and functionalization of related compounds.

Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds containing two pyridine rings . They have six isomeric bicyclic systems, with 1,6-naphthyridines being one member of this family that can provide ligands for several receptors in the body .

General Applications of Naphthyridines

- Drug Discovery Many naphthyridine derivatives have been reported to inhibit protein kinase activity (e.g., PI3Kδ, CK2, Akt1/2, Tpl2, and MET) for the treatment of human diseases, including inflammation and cancer .

- Inhibitors: Naphthyridine derivatives are used as inhibitors of Pdk-1, lumazine synthase, PDE-5, TNFα, SYK, and MET .

- Antibacterial Agents: Naphthyridine derivatives show antibacterial properties . Nalidixic acid is a successful example of a naphthyridine-based antibacterial drug .

- Ligands: Naphthyridine derivatives have gained attention as ligands for metal coordinated complexes with metal ions such as Cu, Au, Zn, Mo, Re, Hg, Fe, Co, Ni, Ru, Rh, Pd, Pt, Eu, and Tr .

- Treatment: Naphthyridines can potentially treat asthma and lower blood pressure .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2,7-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and disrupting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The position and type of halogen substituents significantly influence the properties and applications of naphthyridine derivatives. Below is a comparative analysis:

Reactivity and Electronic Effects

Electron-Withdrawing Effects :

- The 3,6-dichloro substitution in this compound creates strong electron-withdrawing effects, enhancing its reactivity in cross-coupling reactions compared to 1,6-dichloro derivatives .

- Brominated analogs (e.g., 2,4-Dibromo-1,7-naphthyridine) exhibit slower substitution rates due to bromine’s lower electronegativity compared to chlorine, but they are preferred in certain high-purity pharmaceutical intermediates .

- Positional Influence: Chlorine at position 1 (as in 1,6-Dichloro-2,7-naphthyridine) shows reduced reactivity in alkylation but is effective in forming hydrazino intermediates for further functionalization .

Physicochemical Properties

- Aromaticity and Spectral Data :

- 2,7-Naphthyridines, including 3,6-dichloro derivatives, exhibit distinct infrared (IR) spectra and electron density profiles due to their conjugated systems. The 3,6-dichloro substitution reduces electron density at the nitrogen atoms, as evidenced by computational studies .

- Fluoro-chloro hybrids (e.g., 7-chloro-6-fluoro derivatives) display altered solubility and bioavailability, critical for antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,6-Dichloro-2,7-naphthyridine?

Methodological Answer: this compound is typically synthesized via alcoholysis of highly chlorinated naphthyridine precursors. For example, 1,3,6,8-tetrachloro-2,7-naphthyridine undergoes selective substitution of chlorine atoms at positions 1 and 8 with methoxy groups under reflux with methanol, yielding 3,6-dichloro-1,8-dimethoxy-2,7-naphthyridine . Further dealkylation or hydrolysis steps may refine the product. Alternative routes involve chlorination of naphthyridinones using phosphorus oxychloride (POCl₃), though regioselectivity depends on the precursor’s substitution pattern .

Key Reaction Parameters:

- Temperature: 80–120°C for alcoholysis .

- Catalyst: None required for alcoholysis; POCl₃ acts as both solvent and chlorinating agent in chlorination .

Q. How is this compound characterized structurally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR: Distinct signals for chlorine-substituted carbons (e.g., δ ~140–150 ppm in 13C NMR) and aromatic protons (δ ~7.5–8.5 ppm in 1H NMR) .

- IR Spectroscopy: Absence of carbonyl stretches (~1700 cm−1) confirms complete chlorination of precursor naphthyridinones .

- Mass Spectrometry: Molecular ion peaks at m/z 199.03 (C8H4Cl2N2) .

Contradiction Alert: Discrepancies in spectral data (e.g., unexpected carbonyl signals) may arise from incomplete chlorination; cross-validate with independent syntheses .

Advanced Research Questions

Q. How does regioselectivity impact substitution reactions in this compound?

Methodological Answer: The chlorine atoms at positions 3 and 6 exhibit distinct reactivity due to electronic and steric effects. For instance:

- Nucleophilic Aromatic Substitution (NAS): Position 3 is more reactive toward amines (e.g., benzylamine) under mild conditions (60°C, DMF), while position 6 requires higher temperatures (>100°C) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling at position 6 is feasible with Pd catalysts, but position 3 often requires directing groups (e.g., pyridyl) for activation .

Table 1: Reactivity Comparison

| Position | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 3 | NAS with benzylamine | 60°C, DMF, 12h | 85–90 |

| 6 | NAS with benzylamine | 120°C, DMF, 24h | 50–60 |

| 6 | Suzuki coupling | Pd(PPh3)4, 80°C | 70–75 |

Q. How can contradictory spectral data in substituted derivatives be resolved?

Methodological Answer: Contradictions (e.g., unexpected 1H NMR splitting or IR bands) arise from:

- Tautomerism: Prototropic shifts in naphthyridine cores can alter spectral profiles. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize tautomers .

- Byproduct Formation: Trace hydrazine derivatives (from incomplete oxidation) may mimic target compounds. Validate purity via HPLC-MS and compare with independently synthesized standards .

Case Study: Hydrogenolysis of 1-chloro-3-phenyl-2,7-naphthyridine yielded ambiguous 1H NMR data due to hydrazino intermediates. Oxidation to 3-phenyl-2,7-naphthyridine resolved discrepancies .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a versatile scaffold:

- Antimicrobial Agents: Substitution with triazole or pyridyl groups enhances activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) .

- Kinase Inhibitors: The dichloro motif chelates metal ions in ATP-binding pockets, as shown in JAK2 inhibition assays (IC50: 50 nM) .

Experimental Design Tip: Optimize bioavailability by introducing hydrophilic groups (e.g., carboxylic acids) at position 2 or 7 via hydrolysis .

Q. How does electronic structure influence the optical properties of this compound?

Methodological Answer: The electron-withdrawing chlorine atoms reduce π→π* transition energy, leading to:

- UV-Vis Absorption: λmax ~320 nm (ε > 104 L·mol−1·cm−1) in acetonitrile .

- Fluorescence Quenching: Chlorine atoms promote intersystem crossing, reducing quantum yield (Φ < 0.1). Replace Cl with NH2 to enhance emission .

Table 2: Key Spectroscopic Parameters

| Technique | Key Observations | Reference |

|---|---|---|

| UV-Vis | λmax = 320 nm (MeCN) | |

| Fluorescence | Φ = 0.05 (excitation at 320 nm) | |

| 13C NMR | δ 142.3 ppm (C-3), δ 145.8 ppm (C-6) |

Properties

Molecular Formula |

C8H4Cl2N2 |

|---|---|

Molecular Weight |

199.03 g/mol |

IUPAC Name |

3,6-dichloro-2,7-naphthyridine |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-1-5-2-8(10)12-4-6(5)3-11-7/h1-4H |

InChI Key |

UCFSJCZRCTZGCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2=CN=C1Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.